

An In-depth Technical Guide to D-Glutamine: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4,5-Diamino-5-oxopentanoic acid

Cat. No.: B555603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glutamine, the D-enantiomer of the naturally occurring L-glutamine. While L-glutamine is a proteinogenic amino acid vital for numerous metabolic processes, D-glutamine is not incorporated into proteins and is largely metabolically inert in mammalian systems. This distinct characteristic makes it an invaluable tool in research, particularly as a negative control in studies of glutamine metabolism. This document details its chemical structure, physicochemical properties, and key experimental methodologies.

D-Glutamine: Chemical Identity

D-Glutamine is the stereoisomer of L-glutamine, one of the 20 standard amino acids.^[1] Its structure consists of a five-carbon chain (pentanoic acid) with an amino group at the alpha-carbon (position 2) and a terminal amide group.^{[2][3]} The "D" designation refers to the stereochemical configuration at the chiral alpha-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

- IUPAC Name: (2R)-2,5-diamino-5-oxopentanoic acid^{[2][3][4][5]}
- Molecular Formula: C₅H₁₀N₂O₃^{[2][4][5]}

- CAS Number: 5959-95-5[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties of D-Glutamine

The following table summarizes key quantitative data for D-Glutamine. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Molecular Weight	146.14 g/mol	[1] [4]
Appearance	White crystalline powder	[4]
Melting Point	165-167°C	[4]
Boiling Point	445.6 ± 40.0°C at 760 mmHg	[4]
Density	1.321 g/cm³	[4]
Water Solubility	Soluble (42.53 g/L)	[3] [4]

Chemical Structure Visualization

The two-dimensional chemical structure of D-Glutamine is presented below. The diagram highlights the key functional groups and the stereochemistry at the alpha-carbon.

Caption: 2D structure of D-Glutamine, highlighting its functional groups.

Experimental Protocols

Detailed and reliable protocols are critical for research and development. The following sections provide methodologies for the synthesis and analytical quantification of D-Glutamine.

This protocol describes a robust method for producing optically pure D-Glutamine. It involves the chemical synthesis of a DL-Glutamine racemic mixture from DL-Glutamic acid, followed by the selective enzymatic removal of the L-enantiomer.[\[6\]](#)

Part A: Synthesis of DL-Glutamine[\[1\]](#)[\[6\]](#)

- Protection of Amino Group: React DL-Glutamic acid with an inexpensive protecting group, such as phthalic anhydride, under reflux for approximately 15 minutes to form N-phthaloyl-DL-glutamic acid anhydride.
- Amidation: React the resulting anhydride with a 2 mol/L ammonia solution at ambient temperature and pressure. This step yields N-phthaloyl-DL-glutamine.
- Deprotection: Remove the phthaloyl group by treating the intermediate with a 0.5 mol/L hydrazine hydrate solution. The reaction is maintained at ambient temperature for 48 hours to yield the DL-glutamine racemic mixture. The reported overall yield for this process is approximately 57%.^[1]

Part B: Enzymatic Resolution^[6]

- Selective Decarboxylation: L-Glutamine within the racemic mixture is selectively decarboxylated to 4-aminobutanamide using the decarboxylase enzyme from *E. coli*.
- Reaction Conditions: The enzymatic reaction is conducted under the following optimized conditions:
 - Substrate Concentration: 30 g/L of the DL-glutamine mixture.
 - Temperature: 37°C.
 - pH: 4.8.
 - Reaction Time: 8 hours.
- Separation: Following the reaction, the unreacted D-Glutamine is separated from the product (4-aminobutanamide) and the enzyme using standard chromatographic techniques, yielding enantiomerically pure D-Glutamine.

This analytical protocol provides a direct and reliable method for separating and quantifying D- and L-Glutamine enantiomers without derivatization, which is crucial for quality control and metabolic studies.^{[3][4]}

Apparatus and Materials:

- HPLC System: A standard isocratic HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
- Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.
- Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid.

Methodology:

- Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic Acid in a ratio of 30:70:0.02 (v/v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
- Standard Solution Preparation: Prepare a stock solution of DL-Glutamine at a concentration of 300 µg/mL in a diluent of 30:70 water:methanol.
- Sample Preparation: Dissolve samples in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
- System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Injection Volume: 10 µL.
 - Detection: UV at 205 nm.
- Data Analysis: Identify the D- and L-Glutamine peaks based on their retention times, as determined by injecting individual standards. Quantify the enantiomers by integrating the respective peak areas and comparing them against a calibration curve generated from standards of known concentrations.

This guide serves as a foundational resource for professionals engaged in research and development involving D-Glutamine. The provided data and protocols are intended to support the design and execution of precise and reproducible experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-Glutamine: Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555603#d-glutamine-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com